6-Fluoro-DL-tryptophan

概要

説明

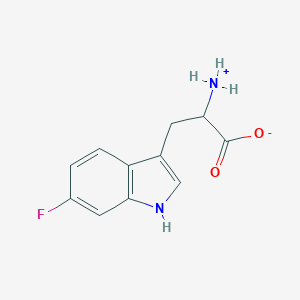

6-Fluoro-DL-tryptophan is an indolyl carboxylic acid.

Tryptophan, 6-fluoro- is a natural product found in Aspergillus fumigatus with data available.

作用機序

Target of Action

6-Fluoro-DL-tryptophan is primarily targeted at the serotonin synthesis pathway . It acts as a serotonin synthesis inhibitor , affecting the production of serotonin, a monoamine neurotransmitter that is biochemically derived from tryptophan .

Mode of Action

The compound interacts with its targets by inhibiting the synthesis of serotonin . It is used as a competitive inhibitor of tryptophan binding to albumin . This means it competes with tryptophan for the same binding site, thereby reducing the amount of tryptophan that can bind to albumin.

Biochemical Pathways

This compound affects the serotonin synthesis pathway . Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that is biochemically derived from tryptophan . By inhibiting the synthesis of serotonin, this compound can impact various biochemical pathways that rely on serotonin.

Pharmacokinetics

It can behave as a substrate for the serotonin neural transporter, which allows it to pass through the blood-brain barrier .

Result of Action

The primary molecular effect of this compound’s action is a reduction in the synthesis of serotonin . This leads to a transient depletion of serotonin in the brain . The cellular effects can vary, but generally, a decrease in serotonin levels can affect mood, sleep, appetite, and other physiological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the competitive inhibition of tryptophan binding to albumin suggests that the concentration of tryptophan in the environment could influence the efficacy of this compound .

生化学分析

Biochemical Properties

6-Fluoro-DL-tryptophan is known to interact with various enzymes, proteins, and other biomolecules. It is used as a competitive inhibitor of tryptophan binding to albumin . It can behave as a substrate for the serotonin neural transporter for passage through the blood-brain barrier .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of serotonin, a neurotransmitter that plays a key role in many cellular processes .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a serotonin synthesis inhibitor. It competes with tryptophan for binding to albumin and can behave as a substrate for the serotonin neural transporter .

Temporal Effects in Laboratory Settings

It is known that it is metabolized in the brain, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that it is metabolized in the brain, suggesting that it may have dose-dependent effects .

Metabolic Pathways

This compound is involved in the serotonin synthesis pathway. It acts as a competitive inhibitor of tryptophan, the precursor of serotonin .

Transport and Distribution

This compound can behave as a substrate for the serotonin neural transporter, suggesting that it may be transported and distributed within cells and tissues via this mechanism .

Subcellular Localization

Given that it is metabolized in the brain, it is likely that it is localized to neurons .

生物活性

6-Fluoro-DL-tryptophan (6F-Trp) is a fluorinated analog of the amino acid tryptophan, which has garnered attention due to its potential role as a serotonin synthesis inhibitor and tracer in neurochemical studies. This article explores its biological activity, focusing on its metabolism, effects on serotonin levels, and implications for research.

Overview of this compound

6F-Trp is characterized by the presence of a fluorine atom at the 6-position of the indole ring. This modification affects its biological properties, particularly in relation to serotonin metabolism. The compound is primarily used in research settings to study serotoninergic pathways and has been investigated for its pharmacokinetics and neurochemical effects.

Metabolism and Pharmacokinetics

Research indicates that 6F-Trp undergoes significant metabolic changes in the brain. A study conducted on rats administered varying doses (50-200 mg/kg) revealed that 6F-Trp induces a transient depletion of serotonin (5-HT) levels across several brain regions. The maximum depletion observed was approximately 60-65%, occurring between 1 and 3 hours post-administration, with levels returning to baseline after about 6 hours .

Key Metabolites Identified

- 6-Fluoro-5-hydroxytryptophan : A metabolite formed during the metabolism of 6F-Trp.

- 6-Fluoro-5-hydroxyindoleacetic acid (5-F-HIAA) : Another significant metabolite with reduced levels noted after administration.

- 6-Fluoro-serotonin (6F-5-HT) : The primary active metabolite linked to serotoninergic activity.

The brain elimination half-life of 6F-Trp has been estimated at approximately 0.5 to 1 hour, indicating rapid clearance from the central nervous system .

Neurochemical Effects

The neurochemical effects of 6F-Trp are primarily related to its inhibition of serotonin synthesis. The compound does not significantly affect levels of norepinephrine or dopamine, suggesting a specific action on serotonin pathways . The transient nature of serotonin depletion implies potential applications in studying serotonin-related disorders and tracing neuronal pools.

Summary of Neurochemical Findings

| Parameter | Observation |

|---|---|

| Maximum Serotonin Depletion | 60-65% between 1-3 hours |

| Recovery Time | 6 hours to baseline |

| Reduction in 5-HIAA Levels | -40% to -60% after 3 hours |

| Increase in Tryptophan Levels | Significant dose-dependent increase |

Research Applications

Given its specific effects on serotonin synthesis, 6F-Trp is utilized as a tool for tracing serotoninergic pathways in various research contexts. It can serve as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging, enhancing the understanding of serotonergic function in both healthy and diseased states .

Case Studies and Experimental Findings

- Animal Studies : In studies involving rats, administration of 6F-Trp led to observable changes in neurotransmitter levels, providing insights into the dynamics of serotonin regulation under different physiological conditions .

- Fluorine NMR Studies : Research utilizing fluorine NMR spectroscopy has demonstrated distinct spectral characteristics of 6F-Trp, aiding in understanding its interactions at the molecular level .

- Clinical Implications : Although no clinical trials have been conducted specifically with 6F-Trp, its role as a serotonin synthesis inhibitor positions it as a candidate for future studies aimed at addressing mood disorders and other psychiatric conditions influenced by serotonin levels .

科学的研究の応用

Biochemical Properties

6-Fluoro-DL-tryptophan (CAS No. 7730-20-3) is characterized by its molecular formula and a molecular weight of approximately 222.22 g/mol. The compound is typically supplied as a crystalline solid with a purity greater than 95% .

Neurochemical Studies

In neurochemical research, this compound has been utilized to investigate serotonin dynamics and the effects of serotonin depletion on behavior and physiology. For instance, studies have shown that this compound can effectively reduce serotonin levels without significantly affecting norepinephrine or dopamine levels .

Case Study: Serotonin Depletion in Rats

- Objective: To assess the impact of this compound on serotonin levels in rat models.

- Methodology: Rats were administered varying doses of this compound, and serotonin levels were measured at intervals.

- Findings: A maximum reduction of serotonin was observed between 1 to 3 hours post-administration, with levels returning to baseline after approximately 6 hours .

Protein Binding Studies

This compound has been used to study protein binding interactions, particularly its competition with L-tryptophan for albumin binding. In equilibrium dialysis experiments, it was found that about 50% of this compound binds to albumin compared to approximately 80% for L-tryptophan . This property is crucial for understanding how variations in tryptophan analogs can influence pharmacokinetics.

Clinical Implications

While no clinical trials have been conducted specifically on humans involving this compound, its ability to modulate serotonin synthesis suggests potential applications in studying mood disorders and other neuropsychiatric conditions where serotonin plays a critical role .

化学反応の分析

Schiemann Reaction for Fluorination

The synthesis of 6-F-Trp involves the Schiemann reaction, where diazonium fluoborate intermediates undergo pyrolysis to introduce fluorine . Key steps include:

- Diazotization of 5- or 6-nitrogramine derivatives.

- Fluorine-18 incorporation via -fluoride or -labeled LiBF .

Method Comparison Table

| Parameter | Method I (-LiBF) | Method II (-Fluoride) |

|---|---|---|

| Specific Activity | 12.65 nCi/mg | 62.2 µCi/mg |

| Synthesis Time | 255 min | 220 min |

| Yield | 17–28% | 17–28% |

| Carrier Requirement | Yes | No (carrier-free) |

Hydrolysis and Purification

Post-fluorination, hydrolysis with aqueous NaOH (6M, 90°C) yields 6-F-Trp . The product is purified via:

- Thin-layer chromatography (TLC) with butanol/water (86:14), .

- Recrystallization from glacial acetic acid .

Hydroxylation and Decarboxylation

In vivo studies in rats demonstrate metabolic conversion of 6-F-Trp via:

- Hydroxylation : Formation of 6-fluoro-5-hydroxytryptophan by tryptophan hydroxylase (TPH) .

- Decarboxylation : Aromatic L-amino acid decarboxylase (AADC) converts the hydroxylated derivative to 6-fluoro-5-hydroxytryptamine (6-F-5-HT) .

Oxidation to 6-Fluoro-5-HIAA

6-F-5-HT undergoes oxidative deamination by monoamine oxidase (MAO) to form 6-fluoro-5-hydroxyindoleacetic acid (6-F-5-HIAA) .

Metabolite Identification Table

| Metabolite | Enzyme Involved | Detection Method |

|---|---|---|

| 6-Fluoro-5-hydroxytryptophan | TPH | LC with electrochemical detection |

| 6-Fluoro-5-HT | AADC | Radioenzymology |

| 6-Fluoro-5-HIAA | MAO | NSD 1015/pargyline coadministration |

NIn^{In}In-Methylation

6-F-Trp undergoes N-methylation to produce N-methyl-6-fluorotryptophan , enhancing its utility as a positron emission tomography (PET) tracer . Steps include:

- Mannich Reaction : Quaternization with iodomethane (MeI) and sodium hydride .

- Diastereoselective Alkylation : Using (S)-Ni-BPB-Gly complex for stereochemical control .

Radiolabeled Derivatives

- 18F^{18}\text{F}18F-Labeling : Achieved via nucleophilic substitution with -fluoride (Method II), yielding specific activities up to 62.2 µCi/mg .

Albumin Binding

6-F-Trp exhibits competitive binding with L-tryptophan (Trp) to albumin:

- Binding Affinity : (6-F-Trp) vs. (Trp) .

- Displacement : L-valine reduces brain uptake of 6-F-Trp by 40–60% .

Stability and Degradation

特性

IUPAC Name |

2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEXGEAJNZRQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00874167 | |

| Record name | 6-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-20-3, 343-92-0 | |

| Record name | 6-Fluorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7730-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluorotryptophan, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7730-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoro-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-FLUOROTRYPTOPHAN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I7LZ8M32B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Fluoro-DL-tryptophan interact with its target and what are the downstream effects?

A: this compound acts as an inhibitor of anthranilate synthase (AS), a key enzyme in the biosynthesis of tryptophan and tryptophan-derived compounds like avenanthramides. [] This inhibition occurs due to the structural similarity of this compound to the natural feedback inhibitor, L-tryptophan. In oats, inhibiting AS with this compound prevents the accumulation of avenanthramide A, demonstrating the compound's impact on the biosynthetic pathway. [] Similar inhibitory effects have been observed on 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHP synthase), another enzyme involved in the biosynthesis of aromatic amino acids, in Intrasporangium sp. [] This inhibition suggests a potential role of this compound in influencing the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in bacteria, fungi, and plants.

Q2: What is known about the structural characterization of this compound?

A: this compound is a halogenated analog of tryptophan where a fluorine atom replaces a hydrogen atom at the 6th position of the indole ring. While the exact spectroscopic data was not provided in the provided papers, research indicates that halogenated tryptophan analogs, including this compound, exhibit red-shifted phosphorescence emission spectra compared to tryptophan when embedded in glassy powders of freeze-dried sucrose. [] This shift suggests alterations in the electronic structure and excited state properties due to the fluorine substitution.

Q3: How does the structure of this compound impact its activity compared to L-tryptophan or other analogs?

A: The position of the fluorine atom on the indole ring significantly influences the biological activity of this compound. Studies on the direct separation of tryptophan analogs using reversed-phase liquid chromatography with a heptakis(3-O-methyl)-β-cyclodextrin stationary phase showed that substitution at the 6-position, as in this compound, significantly increased both retention time and enantioselectivity compared to other substitutions. [] This indicates that the fluorine atom at the 6-position enhances the interaction with the stationary phase, potentially through altered hydrophobic interactions or steric effects. Additionally, research on anthranilate synthase activity showed that while this compound inhibits the enzyme, D-tryptophan has no effect. [] This highlights the importance of stereochemistry and the specific substitution pattern for effective inhibition of AS.

Q4: What is known about the pharmacokinetics of this compound, specifically its interactions with albumin and brain uptake?

A: Research indicates that this compound competes with L-tryptophan for binding to albumin, a protein responsible for transporting various substances in the blood. [] This competition suggests that this compound can interact with the same binding sites on albumin as L-tryptophan, potentially influencing its distribution and availability. Furthermore, studies on the metabolism of this compound and its effects on the rat brain serotonergic pathway suggest that it can cross the blood-brain barrier, a crucial factor for compounds intended to exert effects on the central nervous system. []

Q5: Are there analytical methods to study this compound?

A: While specific analytical methods for this compound were not detailed in the provided abstracts, Raman and fluorescence spectroscopy have been explored as techniques for qualitative and quantitative analysis of fluoroorganic aromatic compounds, including similar molecules. [] These techniques, utilizing pulsed copper vapor lasers for excitation, can identify different fluoroorganic molecules in mixtures and pure samples. Additionally, reversed-phase liquid chromatography with specific chiral stationary phases has proven effective in separating and analyzing various tryptophan analogs, including this compound. [] This technique allows for the differentiation and quantification of enantiomers, providing valuable insights into the stereochemical aspects of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。